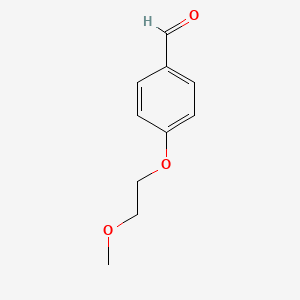

4-(2-Methoxyethoxy)benzaldehyde

描述

4-(2-Methoxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a 2-methoxyethoxy group (-OCH2CH2OCH3) at the para position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its structure combines electron-donating methoxy and ethoxy groups, which influence its reactivity in condensation, nucleophilic addition, and cyclization reactions. Applications of this compound span antimicrobial agents, solvatochromic dyes, and intermediates for anticancer drugs, as suggested by its structural analogs .

属性

IUPAC Name |

4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCSLVHAFGNDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424532 | |

| Record name | 4-(2-Methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36824-00-7 | |

| Record name | 4-(2-Methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(2-Methoxyethoxy)benzaldehyde, a compound with the chemical formula C_10H_12O_3, is a derivative of benzaldehyde characterized by the presence of a methoxyethoxy group. This compound has garnered interest in various scientific fields, particularly due to its potential biological activities and applications in organic synthesis, biochemistry, and material science.

This compound can be synthesized through several methods, including nucleophilic substitution and condensation reactions. The compound's structure allows for diverse chemical reactions, making it a versatile building block in organic synthesis. Notably, it can undergo condensation and nucleophilic addition reactions, facilitating the production of more complex chemical entities.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various areas:

- Enzyme Interaction : The compound has been studied as a substrate or inhibitor in enzyme-catalyzed reactions. Its interaction with specific enzymes can provide insights into enzyme mechanisms and kinetics, which are crucial for drug development.

- Photocatalytic Applications : In photocatalytic systems, this compound has been used under UV or visible light to degrade pollutants or synthesize valuable chemicals. These processes are monitored using spectrophotometry, highlighting the compound's utility in environmental chemistry.

- Agrochemical Synthesis : Preliminary investigations suggest that this compound may serve as a precursor for developing agrochemicals with potential herbicidal or fungicidal activities.

Enzyme Interaction Studies

A study investigating the kinetic parameters of this compound as an enzyme substrate revealed significant insights into its binding affinity. The parameters (Michaelis constant) and (maximum velocity) were determined through spectrophotometric assays, indicating that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Photocatalytic Degradation

In photocatalytic experiments utilizing titanium dioxide as a catalyst, this compound demonstrated effective degradation of organic pollutants. The efficiency of the process was quantified by measuring reaction rates and yields of byproducts, showcasing its potential for environmental remediation applications.

Agrochemical Development

Research into the synthesis of agrochemicals from this compound indicated its potential as a building block for compounds exhibiting insecticidal properties. Tests conducted on synthesized derivatives showed varying degrees of efficacy against target pests, with minimum inhibitory concentrations (MICs) being established.

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Interaction | Substrate/inhibitor in enzyme assays | Significant and values observed |

| Photocatalytic Degradation | Degradation of pollutants using UV-activated titanium dioxide | High efficiency in pollutant removal |

| Agrochemical Synthesis | Precursor for herbicidal/fungicidal compounds | Efficacy demonstrated against pests |

相似化合物的比较

Comparison with Similar Compounds

The following section compares 4-(2-Methoxyethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, reactivity, and biological activities.

Structural and Physical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。